1-(1,5-Dimethyl-1H-imidazol-2-yl)piperazine
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Overview
Description
1-(1,5-Dimethyl-1H-imidazol-2-yl)piperazine is a heterocyclic compound that features both an imidazole and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,5-Dimethyl-1H-imidazol-2-yl)piperazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,5-dimethylimidazole with piperazine under controlled conditions. The reaction often requires a catalyst and may be carried out in a solvent such as ethanol or methanol. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1-(1,5-Dimethyl-1H-imidazol-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or piperazine rings .
Scientific Research Applications
1-(1,5-Dimethyl-1H-imidazol-2-yl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1,5-Dimethyl-1H-imidazol-2-yl)piperazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Methyl-1H-imidazol-2-yl)piperazine
- 1-(1,5-Dimethyl-1H-imidazol-4-yl)piperazine
- 1-(1,5-Dimethyl-1H-imidazol-2-yl)morpholine
Uniqueness
1-(1,5-Dimethyl-1H-imidazol-2-yl)piperazine is unique due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C9H16N4 |
---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-(1,5-dimethylimidazol-2-yl)piperazine |
InChI |
InChI=1S/C9H16N4/c1-8-7-11-9(12(8)2)13-5-3-10-4-6-13/h7,10H,3-6H2,1-2H3 |
InChI Key |
WATWLNHQCPUCHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1C)N2CCNCC2 |
Origin of Product |
United States |
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